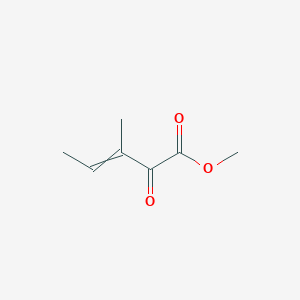
Methyl 3-methyl-2-oxopent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-oxopent-3-enoate is an organic compound with the molecular formula C7H10O3. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a conjugated ester and a ketone group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-oxopent-3-enoate can be synthesized through several methods. One common approach involves the condensation of methyl acetoacetate with acetone in the presence of a base, followed by esterification. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize catalysts to enhance reaction rates and yields. The use of continuous flow reactors and optimized reaction conditions ensures efficient production, minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The α,β-unsaturated ester can undergo nucleophilic substitution reactions, particularly at the β-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ketones.
Scientific Research Applications
Methyl 3-methyl-2-oxopent-3-enoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of polymers, resins, and coatings
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxopent-3-enoate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its α,β-unsaturated ester moiety allows it to undergo Michael addition reactions, forming covalent bonds with nucleophiles. These interactions are crucial in its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxobut-3-enoate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 3-methyl-2-oxopent-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-methyl-4-oxopent-2-enoate: Similar structure but with the ketone group at a different position.
Uniqueness
Methyl 3-methyl-2-oxopent-3-enoate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both an ester and a ketone group in conjugation enhances its versatility in chemical synthesis and industrial processes .
Properties
CAS No. |
52893-08-0 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 3-methyl-2-oxopent-3-enoate |
InChI |
InChI=1S/C7H10O3/c1-4-5(2)6(8)7(9)10-3/h4H,1-3H3 |
InChI Key |
UVRACYVHRNTPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















